Pyrido[2,3-d]pyrimidin-4(1H)-one
Overview
Description
Pyrido[2,3-d]pyrimidin-4(1H)-one is a chemical compound that has been identified as having broad-spectrum antibacterial activity and reasonable antifungal activity1. It is an emerging scaffold in medicinal chemistry with a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities2.
Synthesis Analysis
The synthesis of Pyrido[2,3-d]pyrimidin-4(1H)-one was optimized by varying solvents, catalysts, and the use of microwave irradiation. The best conditions used DMF as a solvent, I2 (10 mol%), and a 30 minutes reaction time compared to 15 hours for classic conventional heating1. A versatile and efficient chemical approach to this class of molecules involves the concise preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates and their efficient derivatization to give novel compounds with potential as kinase inhibitors3.Molecular Structure Analysis
The molecular structure of Pyrido[2,3-d]pyrimidin-4(1H)-one was ascertained by spectral techniques including 1H, 13C NMR, UV-visible, and FT-IR spectroscopy as well as single-crystal X-ray diffraction analysis4.
Chemical Reactions Analysis
The chemical reactions of Pyrido[2,3-d]pyrimidin-4(1H)-one involve the fragmentation of some pyridopyrimidin-4(3H)-ones and pyridopyrimidine-2,4(1H,3H)-diones induced by electron impact5.
Physical And Chemical Properties Analysis
The physical and chemical properties of Pyrido[2,3-d]pyrimidin-4(1H)-one are not explicitly mentioned in the search results. However, the mass spectra of the four pyrido[2,3-d]-, pyrido[3,2-d]-, pyrido[3,4-d]-, and pyrido[4,3-d]-pyrimidin-4(3H)-ones, and the corresponding four -pyrimidine-2,4(1H,3H)-diones, and a number of methyl-, hydroxy-, and phenyl-substituted derivatives of these compounds have been measured5.Scientific Research Applications
5. Anticonvulsant and Antipyretic Activities
- Application Summary: Pyrido[2,3-d]pyrimidine is an emerging scaffold in medicinal chemistry having a broad spectrum of activities, including anticonvulsant and antipyretic activities .
- Methods of Application: The structure–activity relationship of pyrido[2,3-d]pyrimidine derivatives as inhibitors of various targets has been studied. This has led to the design of new selective, effective, and safe anticonvulsant and antipyretic agents .
- Results: The results of these studies have shown that Pyrido[2,3-d]pyrimidine derivatives can be effective anticonvulsant and antipyretic agents .
6. Synthesis of Tetrahydropteroic Acid Derivatives
- Application Summary: 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine and related compounds have been used as starting materials for the multi-step synthesis of tetrahydropteroic acid derivatives .
- Methods of Application: The structure features, reactions, and synthetic methodologies of pyrido[4,3-d]pyrimidines have been studied. These studies have led to the development of new methods for the synthesis of tetrahydropteroic acid derivatives .
- Results: The results of these studies have shown that Pyrido[2,3-d]pyrimidine derivatives can be effectively used in the synthesis of tetrahydropteroic acid derivatives .
Safety And Hazards
The safety and hazards of Pyrido[2,3-d]pyrimidin-4(1H)-one are not explicitly mentioned in the search results. However, it’s known that Pyrido[2,3-d]pyrimidin-4(1H)-one has broad-spectrum antibacterial activity and reasonable antifungal activity1.
Future Directions
The future directions of Pyrido[2,3-d]pyrimidin-4(1H)-one research are not explicitly mentioned in the search results. However, it’s known that Pyrido[2,3-d]pyrimidin-4(1H)-one is an emerging scaffold in medicinal chemistry with a broad spectrum of activities2. This suggests that there is potential for further research and development in this area.
properties
IUPAC Name |
3H-pyrido[2,3-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-7-5-2-1-3-8-6(5)9-4-10-7/h1-4H,(H,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEBMWRWBWRQAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179165 | |
Record name | 4-Hydroxypyrido (2,3-d)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60179165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrido[2,3-d]pyrimidin-4(1H)-one | |
CAS RN |
24410-19-3 | |
Record name | 4-Hydroxypyrido (2,3-d)pyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024410193 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrido[2,3-d]pyrimidin-4(1H)-one | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112518 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Hydroxypyrido (2,3-d)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60179165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.